N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Description
N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dimethylamino group, a pyridine ring, a fluorine atom, and a benzoxazepine structure
Properties
IUPAC Name |
N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-21(2)15-10-19-6-5-14(15)20-17(23)22-7-8-24-16-9-13(18)4-3-12(16)11-22/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKPTFNUFCHMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CN=C1)NC(=O)N2CCOC3=C(C2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the reaction of 4-chloropyridine with dimethylamine under basic conditions to yield 4-(dimethylamino)pyridine.
Introduction of the Fluorine Atom:
Formation of the Benzoxazepine Ring: The final step involves the cyclization of the intermediate with an appropriate carboxylic acid derivative to form the benzoxazepine ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine (DMAP): A commonly used catalyst in organic synthesis with similar structural features.
8-fluoro-1,4-benzoxazepine derivatives: Compounds with similar core structures but different substituents, used in various medicinal chemistry applications.
Uniqueness
N-[3-(dimethylamino)pyridin-4-yl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is unique due to its combination of a dimethylamino group, a fluorine atom, and a benzoxazepine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable target for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
